REACTION_CXSMILES
|
[C:1]1([B-:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].O.S(O)(O)(=O)=O.[C:33]([P:37]([C:42]([CH3:45])([CH3:44])[CH3:43])[C:38]([CH3:41])([CH3:40])[CH3:39])([CH3:36])([CH3:35])[CH3:34]>C1(C)C=CC=CC=1>[C:20]1([B-:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[C:42]([PH+:37]([C:33]([CH3:36])([CH3:35])[CH3:34])[C:38]([CH3:41])([CH3:40])[CH3:39])([CH3:43])([CH3:44])[CH3:45] |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]
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Name
|
tri-tert-butylphosphine sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml four-necked flask was equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered off
|
Type
|
CUSTOM
|
Details
|
The so obtained crystal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The product filtered off
|
Type
|
WASH
|
Details
|
was washed with 100 ml of toluene
|
Type
|
CUSTOM
|
Details
|
was then suspended in 100 ml of methanol at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The product filtered off
|
Type
|
WASH
|
Details
|
was washed with 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
The crystal obtained
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |